molecular formula C14H15ClN2OS B2995622 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide CAS No. 850020-87-0

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2995622
CAS No.: 850020-87-0
M. Wt: 294.8
InChI Key: WJCNVVXIYYRCQY-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide is a thiazole-derived compound featuring a propanamide backbone with a chloro substituent at the α-position and a 3-methylbenzyl group attached to the thiazole ring. This structure positions it within a broader class of bioactive heterocyclic compounds, where the thiazole core and substituent variations are critical for modulating physicochemical and pharmacological properties.

Properties

IUPAC Name

2-chloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-4-3-5-11(6-9)7-12-8-16-14(19-12)17-13(18)10(2)15/h3-6,8,10H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNVVXIYYRCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Chlorinated Benzyl Group: The chlorinated benzyl group can be introduced through a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable nucleophile.

    Formation of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorinated benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The propanamide moiety can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound’s key structural features are:

  • Thiazole ring : Serves as a rigid scaffold for substituent attachment.
  • Chloropropanamide chain : The chloro group enhances electrophilicity, while the amide linkage enables hydrogen bonding.

Table 1: Comparison of Structural Analogues

Compound Name/ID Molecular Formula Substituent on Thiazole Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound C14H14ClN2OS (estimated) 5-(3-Methylbenzyl) Not reported ~296.8 Chloro, propanamide, thiazole
8d () C15H14N4O2S2 5-(4-Methylphenyl) 135–136 354.42 Oxadiazole, sulfanyl, propanamide
8h () C15H13N5O4S2 5-(3-Nitrophenyl) 158–159 403.42 Nitro, oxadiazole, sulfanyl
4h () C13H12Cl2N2OS 5-(3-Chloro-4-methylbenzyl) 148 315.22 Chloroacetamide, thiazole
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide () C12H11ClN2OS 4-Phenyl Not reported 266.75 Chloro, propanamide
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide () C12H10Cl2N2OS 4-(4-Chlorophenyl) Not reported 301.19 Dichloro, propanamide

Key Observations :

  • Substituent Position and Type : The position of methyl (e.g., 3-methylbenzyl vs. 4-methylphenyl in 8d ) and electron-withdrawing groups (e.g., nitro in 8h ) significantly alter melting points and molecular weights. The target compound’s 3-methylbenzyl group may enhance lipophilicity compared to phenyl or chlorophenyl analogues .
  • Bioactivity Implications : The propanamide chain in the target compound is structurally analogous to compounds like 8a–h (), which showed alkaline phosphatase (ALP) inhibition with IC50 values as low as 1.878 mM (8d) . Substituent bulk and polarity likely modulate activity.
Alkaline Phosphatase Inhibition
  • : Thiazole-oxadiazole hybrids with propanamide linkers (e.g., 8a–h) demonstrated potent ALP inhibition. Compound 8d (4-methylphenyl substituent) exhibited the best activity (IC50 = 1.878 ± 0.07 mM), outperforming the 3-nitrophenyl derivative 8h (IC50 = 2.341 ± 0.09 mM) . This suggests para-substituted electron-donating groups enhance inhibition. The target compound’s 3-methylbenzyl group, while meta-substituted, may offer steric advantages for binding.
Anticancer Potential
  • : Analogues with 5-(3-methylbenzyl)thiazol-2-yl groups, such as 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, showed ~40% growth inhibition in NCI-H522 lung cancer cells. The thiazole-propanamide framework may similarly confer antiproliferative effects, though the chloro substituent’s role requires further study .

Computational and Crystallographic Insights

  • and : SHELX and WinGX software are widely used for crystallographic refinement of thiazole derivatives. For example, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () was structurally validated via X-ray diffraction, revealing intermolecular hydrogen bonds critical for stability . Similar analyses could elucidate the target compound’s packing and reactivity.

Biological Activity

2-Chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole compounds are known for a variety of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₃ClN₂OS. The compound features a thiazole ring, which is integral to its biological activity. The structural representation is as follows:

  • Molecular Structure :
    • SMILES : CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCl
    • InChI : InChI=1S/C13H13ClN2OS/c1-9-3-2-4-10(5-9)6-11-8-15-13(18-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17)

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisWeak
Salmonella typhiModerate

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have also been explored. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In these studies, the compound showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for bacterial survival and cancer cell proliferation.
  • Binding Affinity : Molecular docking studies reveal strong binding interactions with key proteins involved in signaling pathways related to cancer and infection.

Case Studies

A notable study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial load in vitro and showed potential for further development into a therapeutic agent.

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